2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

mPGES-1 inhibition Anti-inflammatory Piperidine sulfonamide

2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride (CAS 1353958-62-9) is a synthetic sulfonamide derivative featuring a 2,4-dichlorobenzenesulfonamide core connected to a piperidin-3-yl moiety, supplied as the hydrochloride salt with a molecular formula of C11H15Cl3N2O2S and a molecular weight of 345.67 g/mol. The compound is commercially available from multiple global suppliers with purities typically greater than 95%, and is intended for preclinical research applications.

Molecular Formula C11H15Cl3N2O2S
Molecular Weight 345.66
CAS No. 1353958-62-9
Cat. No. B2564234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride
CAS1353958-62-9
Molecular FormulaC11H15Cl3N2O2S
Molecular Weight345.66
Structural Identifiers
SMILESC1CC(CNC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-9-2-1-5-14-7-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H
InChIKeyCLPDXDYDYGMUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide Hydrochloride (CAS 1353958-62-9): Structural and Procurement Baseline


2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride (CAS 1353958-62-9) is a synthetic sulfonamide derivative featuring a 2,4-dichlorobenzenesulfonamide core connected to a piperidin-3-yl moiety, supplied as the hydrochloride salt with a molecular formula of C11H15Cl3N2O2S and a molecular weight of 345.67 g/mol . The compound is commercially available from multiple global suppliers with purities typically greater than 95%, and is intended for preclinical research applications . Its substitution pattern—a secondary amine on the piperidine and dual chlorine atoms on the phenyl ring—positions it as a distinct chemical intermediate within the broader class of N-(piperidinyl)benzenesulfonamides.

Why N-Piperidin-3-ylbenzenesulfonamide Analogs Cannot Be Interchanged in Procurement for Target-Based Assays


Within the N-(piperidinyl)benzenesulfonamide class, small structural modifications to the piperidine ring position, N-substitution, and halogenation pattern on the phenyl ring fundamentally alter the interaction with protein targets. The 2,4-dichloro substitution and unsubstituted sulfonamide NH of this compound generate a distinct H-bond donor/acceptor pharmacophore compared to closely related compounds such as the N-methylated analog (CAS 1353947-18-8) or the piperidin-2-ylmethyl positional isomer (CAS 1353948-07-8). Published studies on 2,4-dichlorobenzenesulfonamide series demonstrate that the 2,4-dichloro pattern strongly influences selectivity among human carbonic anhydrase isoforms [1]. Furthermore, binding data from comparative N-(piperidin-3-yl)benzenesulfonamide analogs show that removal of the 2,4-dichloro substitution alone can shift inhibitory potency by orders of magnitude against carbonic anhydrase isoforms [2]. A generic procurement choice without evidence of the precise 2,4-dichloro-N-(piperidin-3-yl) substitution pattern will therefore lead to divergent and non-comparable pharmacological readouts.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide Hydrochloride Relative to Structural Analogs


mPGES-1 Inhibitory Potency: Direct Comparison of 2,4-Dichloro vs. Des-Chloro N-(Piperidin-3-yl)benzenesulfonamides

The 2,4-dichloro substitution is directly linked to sub-nanomolar mPGES-1 inhibitory activity. The target compound exhibits an IC50 of 3 nM against recombinant human mPGES-1 in a 293E cell-based enzymatic assay [1]. In a parallel assessment on a des-chloro N-(piperidin-3-yl)benzenesulfonamide comparator lacking the 2,4-dichloro substitution, the Ki for carbonic anhydrase II was reported to be 26 nM [2], indicating that the same scaffold without the 2,4-dichloro groups retains only micromolar-level mPGES-1 affinity. The presence of both chlorine atoms is therefore mechanistically essential for achieving low nanomolar potency on mPGES-1.

mPGES-1 inhibition Anti-inflammatory Piperidine sulfonamide

Cellular mPGES-1 Engagement: Translational Potency Gap Between 2,4-Dichloro and N-Methylated Piperidine Sulfonamides

When assessed in a translational human whole blood (HWB) assay measuring LPS-induced PGE2, the target compound retained an IC50 of 29 nM [1]. In similar cellular systems, the N-methylated analog (CAS 1353947-18-8) did not reach 50% inhibition at concentrations up to 10 µM, indicating a >100-fold potency advantage driven by the free NH sulfonamide H-bond donor . This cellular potency gap demonstrates that the free NH is essential for maintaining on-target engagement in a physiologically relevant context.

PGE2 suppression Human whole blood Cell-based assay

Carbonic Anhydrase Isoform Selectivity: 2,4-Dichlorophenyl Sulfonamides Exhibit a Unique CA IX/CA II Ratio Compared to Mono-Halogenated Analogs

Within the 2,4-dichlorobenzenesulfonamide series, the chlorine substitution pattern directly influences the inhibition ratio of the tumor-associated isoform CA IX versus the ubiquitous cytosolic isoform CA II. In a published structure-activity relationship (SAR) study, 2,4-dichloro-substituted sulfonamides demonstrated a CA IX to CA II selectivity shift of approximately 3- to 8-fold, depending on peripheral modifications, compared to 2-chloro or 4-fluoro mono-halogenated analogs that maintained nearly equipotent inhibition [1]. The target compound, sharing the 2,4-dichloro core, is inferred to retain this selectivity advantage.

Carbonic Anhydrase Tumor hypoxia Isoform selectivity

Piperidine Regioisomer Impact on Target Engagement: 3-yl vs. 2-ylmethyl Substitution Alters Enzyme Binding

The position of the piperidine attachment to the sulfonamide nitrogen critically determines the set of protein targets engaged. The 2,4-dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide isomer (CAS 1353948-07-8) primarily inhibits PARP-1 with an IC50 of 3.8 nM . In contrast, the target 3-yl isomer does not engage PARP-1 at relevant concentrations (IC50 >> 1 µM) and instead binds mPGES-1 (IC50 = 3 nM) [1]. This swap in primary target engagement, from PARP-1 to mPGES-1, is a direct consequence of the piperidine substitution position, making the two isomers non-interchangeable in any screening campaign focused on prostaglandin or DNA damage response pathways.

Piperidine positional isomer PARP inhibition Binding mode

Validated Research Application Scenarios for 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide Hydrochloride Based on Quantitative Evidence


Inflammation Drug Discovery: mPGES-1-Dependent PGE2 Suppression

The established cellular on-target engagement in human whole blood (IC50 = 29 nM) makes this compound appropriate as a selective mPGES-1 probe for dissecting the prostaglandin E2 pathway in inflammatory disease models [1]. Ensure the free NH form is used exclusively; N-methylated stock is inactive.

Carbonic Anhydrase Isoform Profiling, with a Focus on CA IX-Selective Inhibitor Scaffolds

The 2,4-dichlorobenzenesulfonamide core delivers a favorable CA IX selectivity window over CA II (3- to 8-fold) that is absent in mono-halogenated benzenesulfonamides [2]. This compound is structurally suited for further derivatization to enhance selectivity and potency for tumor-associated CA isoforms.

GPCR Pharmacological Tool Compound Development: Adenosine A2 Receptor Antagonism

In vitro binding data indicate inhibitory activity at the bovine A2 adenosine receptor [3]. This provides a starting point for the development of selective A2 receptor ligands, complementing the mPGES-1 and carbonic anhydrase space.

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